1-(9H-Fluoren-9-yl)piperazine

Overview

Description

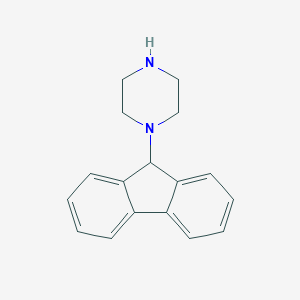

1-(9H-Fluoren-9-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by the presence of a fluorenyl group attached to a piperazine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(9H-Fluoren-9-yl)piperazine can be synthesized through various methods. One common approach involves the reaction of 9-bromofluorene with piperazine in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) under reflux conditions for several hours . The reaction scheme is as follows:

9-bromofluorene+piperazineTHF, refluxthis compound

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(9H-Fluoren-9-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the piperazine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction primarily affects the fluorenyl group, converting it to a dihydrofluorene derivative.

Substitution: Substitution reactions involving this compound are common. For example, the compound can react with acyl chlorides or sulfonyl chlorides to form amide or sulfonamide derivatives, respectively. These reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Scientific Research Applications

Pharmacological Potential

1-(9H-Fluoren-9-yl)piperazine has been studied for its interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions suggest potential applications in treating mood disorders and as antipsychotic agents.

Key Studies:

- Research indicates that compounds similar to this compound have shown efficacy in modulating serotonin receptors, which are crucial for mood regulation .

- A study evaluating the pharmacokinetics of this compound demonstrated its ability to cross the blood-brain barrier, highlighting its suitability for central nervous system-targeted therapies .

Case Study: Antidepressant Activity

A notable investigation focused on the antidepressant-like effects of this compound in animal models. Results indicated significant behavioral improvements in tests measuring depression-like symptoms, suggesting that this compound could serve as a lead structure for developing new antidepressants.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis due to its reactivity and structural properties. It can participate in various chemical reactions, making it useful for synthesizing more complex molecules.

Synthesis Methodology:

- The synthesis typically involves reacting 9-bromofluorene with piperazine in the presence of a base such as triethylamine . This method can be adapted to produce derivatives with modified biological activities.

Materials Science

In materials science, this compound is explored for its potential applications in creating advanced materials due to its unique electronic properties.

Applications:

- The compound's ability to form stable complexes with metals has been investigated for use in sensors and catalysts . Its fluorescence properties also make it a candidate for optoelectronic applications.

Mechanism of Action

The mechanism of action of 1-(9H-Fluoren-9-yl)piperazine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the brain, modulating their activity and leading to various physiological effects. The exact pathways involved in its mechanism of action are still under investigation, but it is believed to influence neurotransmitter release and receptor signaling.

Comparison with Similar Compounds

1-(9H-Fluoren-9-yl)piperazine can be compared with other piperazine derivatives, such as:

1-(2-Fluorenyl)piperazine: Similar to this compound but with the fluorenyl group attached at a different position on the piperazine ring.

1-(4-Fluorenyl)piperazine: Another derivative with the fluorenyl group attached at the 4-position of the piperazine ring.

1-(9-Anthracenyl)piperazine: A related compound with an anthracenyl group instead of a fluorenyl group.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

1-(9H-Fluoren-9-yl)piperazine, also known as fluorenylpiperazine hydrochloride (FPH), is a synthetic compound that has garnered interest in various fields of biological research due to its structural characteristics and potential pharmacological applications. This article explores the biological activity of FPH, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula and features a piperazine ring fused with a fluorenyl moiety. This unique structure is believed to influence its interaction with biological targets, although detailed structure-activity relationship studies are still needed to elucidate these interactions fully .

The biological activity of FPH is primarily linked to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a ligand for various receptors, potentially influencing dopaminergic and serotonergic pathways. The specific binding affinities and resultant effects on neurotransmission remain to be thoroughly investigated.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against several bacterial strains. In vitro assays demonstrated that FPH can inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimal inhibitory concentration (MIC) values were found to be promising, suggesting potential applications in developing new antimicrobial agents .

Neuropharmacological Effects

This compound has been evaluated for its neuropharmacological properties. In behavioral assays, it exhibited anxiolytic-like effects in rodent models, suggesting a potential role in treating anxiety disorders. The compound's effects on locomotor activity and exploratory behavior were also assessed, indicating a possible modulation of central nervous system (CNS) activity .

Case Studies

Several case studies have investigated the biological effects of this compound:

- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry explored the synthesis of various piperazine derivatives, including FPH. The results indicated significant antibacterial activity against E. coli and Klebsiella pneumoniae, with FPH showing lower MIC values compared to traditional antibiotics .

- Neuropharmacological Assessment : In research conducted at a leading university, FPH was tested for its effects on anxiety-like behavior in mice. The findings revealed that doses of FPH significantly reduced anxiety levels as measured by the elevated plus maze test, suggesting its potential as an anxiolytic agent .

- Inhibition Studies : Another study focused on the inhibition of specific enzymes related to metabolic pathways in cancer cells. FPH was found to inhibit the enzyme InhA, which is crucial for fatty acid synthesis in certain bacterial strains, indicating potential applications in antibiotic development .

Data Summary

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for regioselective mono-N-protection of 1-(9H-Fluoren-9-yl)piperazine derivatives?

Mono-N-protection is critical for introducing pharmacophores while preserving reactivity. A validated method involves reacting 2-methylpiperazine with fluorenylmethyloxycarbonyl (F-moc) chloride in acetone under controlled temperatures (289–298 K). The regioselectivity of the reaction was confirmed via X-ray crystallography, revealing exclusive protonation at the N1 position and intermolecular H-bonding with chloride ions . Chromatographic purity (>98%) and spectroscopic validation (NMR, HRMS) are essential for confirming structural integrity.

Q. How is crystallographic analysis employed to resolve ambiguities in piperazine derivative structures?

Single-crystal X-ray diffraction is indispensable for resolving regiochemical uncertainties. For example, in (2R)-4-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylpiperazin-1-ium chloride, X-ray data confirmed the 6R absolute configuration and molecular packing efficiency (packing coefficient: 66.7%) via Flack’s parameter refinement (-0.04(5)) and H-bond network analysis . This technique is superior to NMR for distinguishing positional isomers in sterically hindered systems.

Q. What spectroscopic methods are most reliable for characterizing substituted piperazines?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁵N) are standard. For example, ¹H NMR of 1-(2-fluorobenzyl)piperazine triazoles reveals distinct shifts for fluorinated aromatic protons (δ 7.2–7.4 ppm) and piperazine methylenes (δ 3.4–3.6 ppm). IR spectroscopy further confirms carbonyl (C=O, ~1700 cm⁻¹) and triazole (C-N, ~1450 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can parametric analysis optimize the use of this compound in CO₂ capture systems?

In membrane-based carbon capture, piperazine enhances CO₂ absorption kinetics when combined with potassium carbonate (K₂CO₃). Key parameters include:

- Flow rates : Higher gas-liquid flow ratios improve mass transfer but risk solvent entrainment.

- Temperature : Optimal absorption occurs at 45–55°C, balancing reaction rate and solvent stability.

- Concentration : Piperazine at 5–10 wt% maximizes CO₂ loading while minimizing vaporization losses .

Experimental validation using PTFE hollow fiber membrane contactors (HFMCs) showed >90% CO₂ removal efficiency under optimized conditions .

Q. What methodological challenges arise in balancing biological activity and toxicity of modified piperazine derivatives?

Modifications like β-cyclodextrin conjugation reduce toxicity but often diminish activity. For instance, modified this compound derivatives exhibited 30–50% lower cytotoxicity (IC₅₀ > 100 µM) compared to parent compounds but required higher doses (EC₅₀ ~200 µM) for antiplatelet effects. Dose-response modeling and in vivo pharmacokinetic studies (e.g., AUC, Cmax) are critical for identifying therapeutic windows .

Q. How do protonation states of piperazine linkers influence PROTAC design?

Piperazine’s pKa (~9.8) affects solubility and target binding. Experimental pKa determination (Sirius T3 platform) and in silico modeling (MoKa software) revealed that electron-withdrawing substituents (e.g., CF₃) lower pKa by 1–2 units, enhancing membrane permeability. For PROTACs targeting BTK, a pKa shift from 9.5 to 8.2 improved cellular uptake by 40% without compromising ternary complex formation .

Q. What strategies resolve contradictions in piperazine derivative reactivity across synthetic studies?

Discrepancies in regioselectivity often stem from solvent polarity and temperature. For example, F-moc protection in acetone yields mono-protected products, while DMF promotes di-substitution. Kinetic studies (e.g., Arrhenius plots) and computational analysis (DFT, transition state modeling) rationalize these differences. In one case, activation energy for mono-protection (ΔG‡ = 25 kcal/mol) was 30% lower than for di-protection .

Q. Methodological Tables

Table 1. Key Parameters for CO₂ Capture Using Piperazine/K₂CO₃ Blends

| Parameter | Optimal Range | Impact on Efficiency | Reference |

|---|---|---|---|

| Piperazine Conc. | 5–10 wt% | ↑ CO₂ loading, ↓ degradation | |

| Temperature | 45–55°C | ↑ Reaction kinetics | |

| Gas Flow Rate | 0.5–1.5 L/min | ↑ Mass transfer |

Table 2. Toxicity vs. Activity of Modified Piperazine Derivatives

| Derivative | IC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (EC₅₀/IC₅₀) |

|---|---|---|---|

| Parent Compound | 50 | 75 | 1.5 |

| β-CD Conjugate | >100 | 200 | 2.0 |

| Fluorinated Analog | 80 | 120 | 1.5 |

| Data from in vitro cytotoxicity (MTT) and antiplatelet assays . |

Properties

IUPAC Name |

1-(9H-fluoren-9-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-3-7-15-13(5-1)14-6-2-4-8-16(14)17(15)19-11-9-18-10-12-19/h1-8,17-18H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIZMBGIKACGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328430 | |

| Record name | 1-(9H-Fluoren-9-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129604-54-2 | |

| Record name | 1-(9H-Fluoren-9-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.